molecular formula C16H17ClN4O6S B10895597 3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10895597
M. Wt: 428.8 g/mol
InChI Key: MUMUPZUTYIGMKN-UHFFFAOYSA-N
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Description

3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of multiple functional groups, including an acetyloxy group, a pyrazolyl group, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a thia-azabicyclo intermediate.

    Introduction of the acetyloxy group: This step involves the acetylation of a hydroxyl group using acetic anhydride under acidic conditions.

    Attachment of the pyrazolyl group: This is done through an acylation reaction using 4-chloro-5-methyl-1H-pyrazole and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazolyl and acetyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: These antibiotics share a similar bicyclic structure but differ in their functional groups and spectrum of activity.

    Cephalosporins: Another class of antibiotics with a similar core structure but distinct chemical modifications.

    Carbapenems: These compounds also have a bicyclic structure and are known for their broad-spectrum antibacterial activity.

Uniqueness

What sets 3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C16H17ClN4O6S

Molecular Weight

428.8 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[2-(4-chloro-5-methylpyrazol-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17ClN4O6S/c1-7-10(17)3-18-20(7)4-11(23)19-12-14(24)21-13(16(25)26)9(5-27-8(2)22)6-28-15(12)21/h3,12,15H,4-6H2,1-2H3,(H,19,23)(H,25,26)

InChI Key

MUMUPZUTYIGMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)Cl

Origin of Product

United States

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